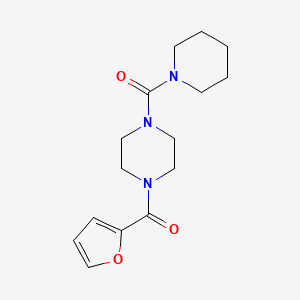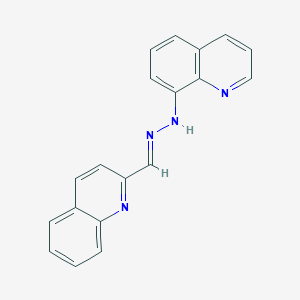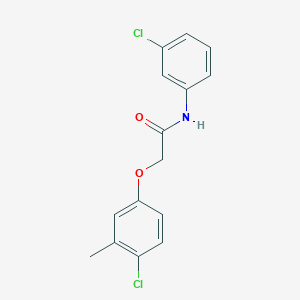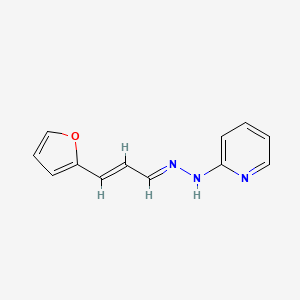![molecular formula C15H12N2O2S2 B5731425 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B5731425.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-311603 is a chemical compound known for its potent and selective activity as a 5-HT2C receptor agonist. This compound has been studied for its potential therapeutic effects, particularly in the treatment of obesity and depression due to its ability to modulate serotonin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-311603 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the reaction of a substituted benzene derivative with a suitable amine to form the core structure.
Functional group modifications: Various functional groups are introduced or modified through reactions such as halogenation, nitration, and reduction.
Final coupling: The final step involves coupling the intermediate with a specific reagent to form WAY-311603.
Industrial Production Methods
Industrial production of WAY-311603 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch processing: Large quantities of reactants are mixed and reacted in a single batch.
Continuous flow processing: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
WAY-311603 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry: Used as a tool compound to study the structure-activity relationship of serotonin receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored as a potential therapeutic agent for treating obesity and depression due to its selective activity on 5-HT2C receptors.
Industry: Utilized in the development of new drugs targeting serotonin receptors.
Mechanism of Action
WAY-311603 exerts its effects by selectively binding to and activating 5-HT2C receptors. This activation leads to a cascade of intracellular signaling events, including the activation of phospholipase C and the release of intracellular calcium. These events ultimately result in the modulation of neurotransmitter release and neuronal activity, contributing to its therapeutic effects .
Comparison with Similar Compounds
WAY-311603 is unique in its high selectivity and affinity for 5-HT2C receptors compared to other similar compounds. Some similar compounds include:
WAY-161503: Another 5-HT2C receptor agonist with similar but less selective activity.
Lorcaserin: A clinically approved 5-HT2C receptor agonist used for weight management.
RS-102221: A selective 5-HT2C receptor antagonist used in research.
WAY-311603 stands out due to its higher selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c1-19-11-6-4-10(5-7-11)12-9-21-15(16-12)17-14(18)13-3-2-8-20-13/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSNLXWOTUAMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5731362.png)


![4-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate](/img/structure/B5731382.png)
![N,N-DIMETHYL-4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ANILINE](/img/structure/B5731392.png)

![Methyl 2-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B5731410.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5731413.png)
![4-[(E)-1-cyano-2-(thiophen-2-yl)ethenyl]benzonitrile](/img/structure/B5731417.png)

![N-[3-(acetylamino)phenyl]-3-phenylpropanamide](/img/structure/B5731421.png)

